molecular formula C20H26N2O B14361004 N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide CAS No. 90304-64-6

N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide

Cat. No.: B14361004
CAS No.: 90304-64-6
M. Wt: 310.4 g/mol
InChI Key: MKIFEJRBYAZGTJ-UHFFFAOYSA-N
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Description

N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms and a methyl group attached to the alaninamide backbone. It is a derivative of alanine, an amino acid, and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide typically involves the reaction of 2-ethylphenylamine and 3-ethylphenylamine with 2-methylalanine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the production of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide may involve more efficient and scalable methods. One such method includes the use of automated peptide synthesizers that can handle large-scale reactions with high precision. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-Methylphenyl)-N-(3-methylphenyl)-2-methylalaninamide
  • N~2~-(2-Propylphenyl)-N-(3-propylphenyl)-2-methylalaninamide
  • N~2~-(2-Butylphenyl)-N-(3-butylphenyl)-2-methylalaninamide

Uniqueness

N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide is unique due to the specific arrangement of ethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of both 2-ethylphenyl and 3-ethylphenyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

CAS No.

90304-64-6

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

IUPAC Name

2-(2-ethylanilino)-N-(3-ethylphenyl)-2-methylpropanamide

InChI

InChI=1S/C20H26N2O/c1-5-15-10-9-12-17(14-15)21-19(23)20(3,4)22-18-13-8-7-11-16(18)6-2/h7-14,22H,5-6H2,1-4H3,(H,21,23)

InChI Key

MKIFEJRBYAZGTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2CC

Origin of Product

United States

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